molecular formula C19H17FN2OS2 B15101669 1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B15101669
M. Wt: 372.5 g/mol
InChI Key: MNQDITMOUCJZOW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a fluorophenyl group, a benzothieno pyrimidine moiety, and a sulfanyl ethanone linkage

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Construction of the Benzothieno Pyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Linking the Sulfanyl Ethanone: The final step involves the formation of the sulfanyl ethanone linkage, which can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzothieno pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. The sulfanyl ethanone linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone include:

    1-(4-Fluorophenyl)-2-(methylthio)ethanone: Lacks the benzothieno pyrimidine core, making it less complex.

    2-(4-Fluorophenyl)-1,3-benzothiazole: Contains a benzothiazole instead of a benzothieno pyrimidine, altering its electronic properties.

    4-(4-Fluorophenyl)-2-methylthio-6,7-dihydrothieno[2,3-d]pyrimidine: Similar structure but with different substitution patterns.

The uniqueness of 1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone lies in its combination of a fluorophenyl group, a benzothieno pyrimidine core, and a sulfanyl ethanone linkage, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN2OS2

Molecular Weight

372.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H17FN2OS2/c1-11-21-18(24-10-15(23)12-6-8-13(20)9-7-12)17-14-4-2-3-5-16(14)25-19(17)22-11/h6-9H,2-5,10H2,1H3

InChI Key

MNQDITMOUCJZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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